2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide
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Overview
Description
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a chlorophenoxy group, a pyrimidinyl group, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, leading to significant alterations in cell cycle progression . This inhibition can result in the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to the halting of cell division and the induction of apoptosis .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth, as seen in the cytotoxic activities against various cell lines . This is likely due to the compound’s inhibition of CDK2, leading to alterations in cell cycle progression and the induction of apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropanoic acid to form 2-(4-chlorophenoxy)-2-methylpropanoic acid. This intermediate is then reacted with 2-(pyrimidin-5-yl)ethylamine under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Investigated for its potential use as an immunosuppressant agent.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(2-(pyrimidin-5-yl)ethyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyridin-2-yl)ethyl)propanamide: Similar structure but with a pyridinyl group instead of a pyrimidinyl group.
Uniqueness
2-(4-chlorophenoxy)-2-methyl-N-(2-(pyrimidin-5-yl)ethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(2-pyrimidin-5-ylethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c1-16(2,22-14-5-3-13(17)4-6-14)15(21)20-8-7-12-9-18-11-19-10-12/h3-6,9-11H,7-8H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJSMDVQSKAZKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CN=CN=C1)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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